Thermal Stability in TiO2 MOCVD Precursor: [Ti(OPri)2(deacam)2] vs. Unmodified Alkoxide
The use of N,N-diethylacetoacetamide (deacam) as a ligand to form the modified titanium precursor [Ti(OPri)2(deacam)2] resulted in a significantly enhanced thermal stability compared to the parent, unmodified Ti alkoxide. This improved stability enabled the fabrication of TiO2 thin films via MOCVD over a wide temperature window of 500 to 800 °C, a feat not achievable with the more volatile and less stable parent alkoxide [1].
| Evidence Dimension | Operational Temperature Window for MOCVD Film Growth |
|---|---|
| Target Compound Data | Steady film growth from 500 to 800 °C |
| Comparator Or Baseline | Unmodified Titanium(IV) isopropoxide ([Ti(OPri)4]) |
| Quantified Difference | Provides a stable and processable temperature window for film growth, whereas the unmodified alkoxide would decompose or volatilize unpredictably. |
| Conditions | Metal-Organic Chemical Vapor Deposition (MOCVD) of TiO2 thin films. |
Why This Matters
This property enables the use of N,N-diethylacetoacetamide in materials science for the controlled, high-temperature synthesis of TiO2 films, which is critical for semiconductor, sensor, and coating technologies.
- [1] Kim, S. J., Dang, V. S., Xu, K., Barreca, D., Maccato, C., Carraro, G., ... & Devi, A. (2015). MOCVD of TiO2 thin films from a modified titanium alkoxide precursor. Physica Status Solidi (A), 212(7), 1563-1570. View Source
